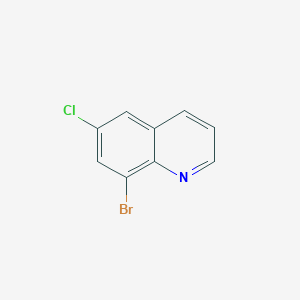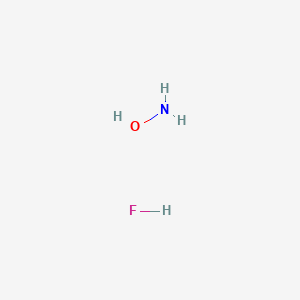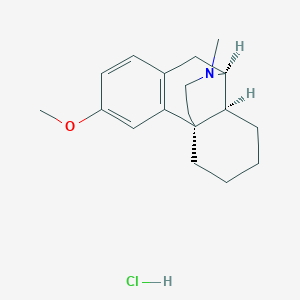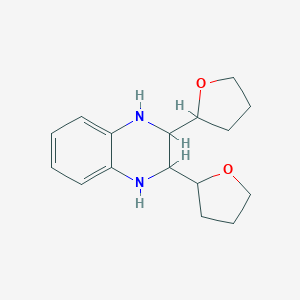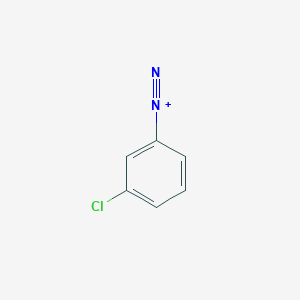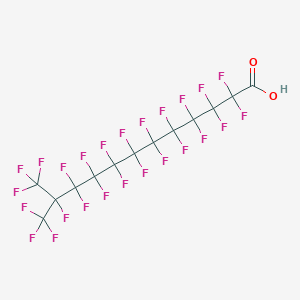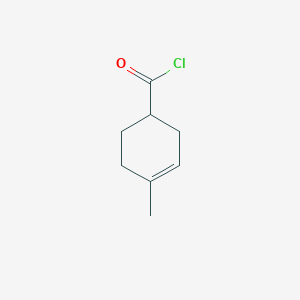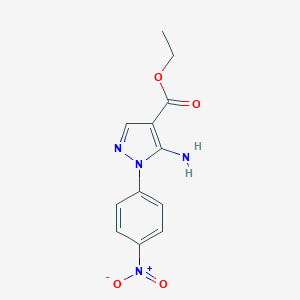
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMDT, and it has a unique molecular structure that makes it an interesting subject for research.
作用機序
The mechanism of action of TMDT is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. TMDT has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
TMDT has been found to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are needed to fully understand the long-term effects of TMDT exposure.
実験室実験の利点と制限
One of the main advantages of TMDT is its ease of synthesis, which makes it readily available for laboratory experiments. TMDT is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of TMDT is its low solubility in water, which can make it difficult to study its effects on biological systems.
将来の方向性
There are several future directions for research on TMDT. One area of interest is its potential use in developing new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, further studies are needed to fully understand the mechanism of action of TMDT and its long-term effects on biological systems.
合成法
TMDT can be synthesized using a two-step process. The first step involves the reaction of 1,3-dioxolane with trichlorosilane, which produces 1,3-dioxasilinane. The second step involves the reaction of 1,3-dioxasilinane with tetramethyldisiloxane, which produces TMDT. This synthesis method has been optimized to produce high yields of TMDT with high purity.
科学的研究の応用
TMDT has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial properties, which make it a promising candidate for developing new antibiotics. TMDT has also been studied for its potential use in organic electronics, as it has been found to have good charge transport properties. Additionally, TMDT has been studied for its potential use in lubricants, as it has been found to have good lubricating properties.
特性
CAS番号 |
16654-42-5 |
|---|---|
製品名 |
3,12-Dioxa-2,13-disilatetradecane, 2,2,13,13-tetramethyl- |
分子式 |
C14H34O2Si2 |
分子量 |
290.59 g/mol |
IUPAC名 |
trimethyl(8-trimethylsilyloxyoctoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-14H2,1-6H3 |
InChIキー |
LMBVXPVIAMUXPM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)OCCCCCCCCO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



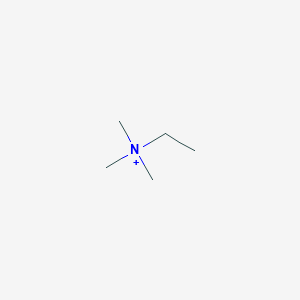
![Ethenyl[tris(prop-2-en-1-yloxy)]silane](/img/structure/B95329.png)
